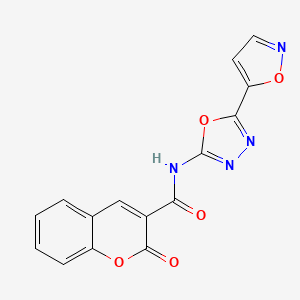

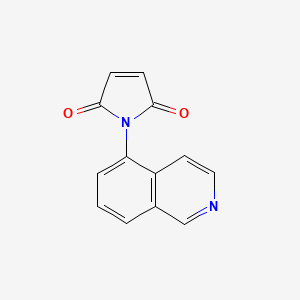

![molecular formula C16H17N3O2S B2705179 4-propyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide CAS No. 2034403-86-4](/img/structure/B2705179.png)

4-propyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mecanismo De Acción

Target of Action

The primary target of the compound 4-propyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide is the Leucine-Zipper and Sterile-α Motif Kinase (ZAK) . ZAK is a member of the MAPKKK family and plays a crucial role in cell signaling pathways .

Mode of Action

This compound interacts with ZAK by inhibiting its kinase activity . This inhibition suppresses the activation of ZAK downstream signals, thereby modulating the cellular responses regulated by these signals .

Biochemical Pathways

The inhibition of ZAK by this compound affects various biochemical pathways. ZAK is involved in the MAPK signaling pathway, which plays a key role in regulating cellular processes such as growth, differentiation, and apoptosis . By inhibiting ZAK, this compound can potentially influence these processes .

Pharmacokinetics

The compound’s effectiveness against its target suggests that it possesses favorable adme (absorption, distribution, metabolism, and excretion) properties that allow it to reach its target in the body and exert its effects .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of cellular processes regulated by the MAPK signaling pathway. By inhibiting ZAK, this compound can potentially influence cellular growth, differentiation, and apoptosis .

Análisis Bioquímico

Biochemical Properties

It is known that pyrazolo[1,5-a]pyrimidines, a class of compounds to which this compound belongs, have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity .

Cellular Effects

Related compounds have shown significant activity against Mycobacterium tuberculosis H37Ra, indicating potential cellular effects .

Molecular Mechanism

Related compounds have been found to inhibit the kinase activity of ZAK, a protein kinase involved in cell signaling .

Métodos De Preparación

The synthesis of 4-propyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide can be achieved through various synthetic routes. One common method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyrazolo[1,5-a]pyridin-3-yl pyridazinones. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of microwave-mediated, catalyst-free synthesis under specific conditions .

Análisis De Reacciones Químicas

4-propyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include electrophilic activators such as 2-chloropyridine and trifluoromethanesulfonic acid . Major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the pyrazole or phenyl groups.

Aplicaciones Científicas De Investigación

This compound has significant potential in scientific research, particularly in medicinal chemistry. It has been studied for its anticancer properties, with various derivatives showing cytotoxic activities against different cancer cell lines . Additionally, pyrazolo[1,5-a]pyrimidine derivatives, which are structurally similar, have been explored for their enzymatic inhibitory activity and potential as antitumor scaffolds . The compound’s unique structure allows for diverse functionalization, making it a valuable tool in drug discovery and development.

Comparación Con Compuestos Similares

4-propyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide can be compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds share a similar pyrazole-based structure but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern and its potential for diverse functionalization, which allows for the development of novel therapeutic agents.

Conclusion

This compound is a compound with significant potential in medicinal chemistry and scientific research. Its unique structure and diverse functionalization possibilities make it a valuable tool in drug discovery and development. Further research into its synthesis, chemical reactions, and biological activities will continue to uncover new applications and therapeutic potentials.

Propiedades

IUPAC Name |

4-propyl-N-pyrazolo[1,5-a]pyridin-5-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2S/c1-2-3-13-4-6-16(7-5-13)22(20,21)18-14-9-11-19-15(12-14)8-10-17-19/h4-12,18H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQKXIMKIFRXCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=CC=NN3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromospiro[chromane-2,3'-oxetan]-4-one](/img/structure/B2705097.png)

![7-(2-chlorophenyl)-1,3-dimethyl-5-(propan-2-ylsulfanyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2705100.png)

![1-[(2,5-dimethylphenyl)methyl]-6-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2705104.png)

![N-(3-chloro-4-methylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2705108.png)

![(3Z)-1-benzyl-3-{[(3-chloro-4-fluorophenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2705111.png)

![5-nitro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2705115.png)

![2-chloro-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzene-1-sulfonamide](/img/structure/B2705116.png)